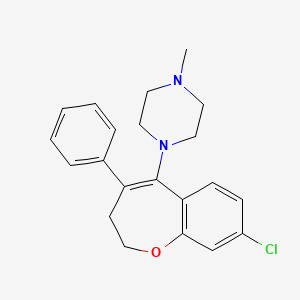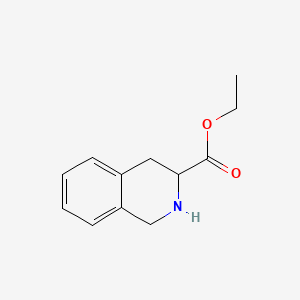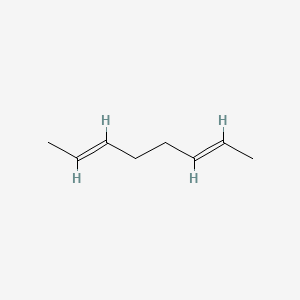
FIrN4 , Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) typically involves the reaction of 2-(2,4-difluorophenyl)pyridine with iridium chloride hydrate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one of the ligands is replaced by another ligand under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Scientific Research Applications
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of various iridium (III) complexes.
Medicine: Investigated for use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of phosphorescent OLEDs for display and lighting technologies
Mechanism of Action
The mechanism of action of Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) involves its ability to act as a ligand, coordinating with metal centers such as iridium. This coordination facilitates various photophysical and photochemical processes, making it useful in applications like OLEDs and photodynamic therapy. The molecular targets and pathways involved include the interaction with cellular components in biological systems and the emission of light in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- Bis(2-(4,6-difluorophenyl)pyridinato)iridium (III)
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Uniqueness
Bis(2,4-difluorophenylpyridinato)(5-(pyridin-2-yl)-1H-) stands out due to its specific ligand structure, which imparts unique photophysical properties. This makes it particularly effective in applications requiring high-efficiency blue-light emission, such as in OLEDs .
Properties
CAS No. |
1219078-44-0 |
|---|---|
Molecular Formula |
C28H16F4IrN7 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







